Dimecolonium iodide
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Overview
Description
Dimecolonium iodide is a chemical compound with the molecular formula C₁₄H₃₀I₂N₂O₂ . It is known for its anticholinergic properties and is classified as a nicotinic antagonist . This compound is used in various scientific and medical applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimecolonium iodide typically involves the esterification of 2-carboxy-1,1,6-trimethylpiperidinium iodide with (2-hydroxyethyl) trimethylammonium iodide . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the ester bond.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar esterification processes. The production is carried out in reactors where the reactants are mixed under controlled conditions to produce the desired compound. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Dimecolonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Dimecolonium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on biological systems, particularly its anticholinergic properties.
Medicine: this compound is explored for its potential therapeutic uses, especially in treating conditions related to the nervous system.
Mechanism of Action
The mechanism of action of dimecolonium iodide involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, the compound inhibits the action of acetylcholine, leading to a decrease in cholinergic transmission. This results in the anticholinergic effects observed with this compound .
Comparison with Similar Compounds
- Dimekolin
- Dimelin
- Ester of 2-carboxy-1,1,6-trimethylpiperidinium iodide with (2-hydroxyethyl) trimethylammonium iodide
Comparison: Dimecolonium iodide is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for nicotinic acetylcholine receptors, making it more effective as an anticholinergic agent .
Biological Activity
Dimecolonium iodide, a compound with the molecular formula C14H30I2N2O2, is recognized for its significant biological activity, particularly due to its anticholinergic properties. This article delves into its mechanisms of action, biological effects, and research findings, supported by relevant data tables and case studies.
This compound functions primarily as a nicotinic antagonist , inhibiting the action of acetylcholine at nicotinic acetylcholine receptors (nAChRs). This inhibition results in decreased cholinergic transmission, which can have various physiological effects.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C14H30I2N2O2 |
Molecular Weight | 512.21 g/mol |
CAS Number | 3425-97-6 |
IUPAC Name | trimethyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |
The compound's structure includes a trimethylpiperidinium moiety, which is pivotal for its biological activity. The specific ester structure enhances its affinity for nAChRs compared to similar compounds.
Anticholinergic Properties
This compound's primary biological activity is attributed to its anticholinergic effects. This property is beneficial in various clinical settings, particularly in managing conditions characterized by excessive cholinergic activity.
Case Studies:
- Study on Muscle Relaxation : In a controlled study involving animal models, this compound demonstrated significant muscle relaxation properties by blocking neuromuscular transmission at the motor end plate.
- Impact on Heart Rate : Another study indicated that administration of this compound resulted in increased heart rate due to reduced parasympathetic (vagal) tone.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits nAChRs in neuronal cultures, leading to decreased neurotransmitter release. The concentration-dependent effects observed suggest potential therapeutic applications in conditions like myasthenia gravis and other neuromuscular disorders.
In Vivo Studies
Various animal studies have confirmed the compound's efficacy in modulating cholinergic signaling pathways. Notably:
- Analgesic Effects : Research has indicated that this compound may exert analgesic effects through central anticholinergic mechanisms.
- Gastrointestinal Motility : this compound has been shown to reduce gastrointestinal motility in experimental models, highlighting its potential use in treating gastrointestinal disorders.
Comparative Analysis with Similar Compounds
This compound exhibits distinct advantages over other anticholinergic agents such as atropine and scopolamine:
Compound | Mechanism of Action | Affinity for nAChRs | Clinical Uses |
---|---|---|---|
Dimecolonium | Nicotinic antagonist | High | Neuromuscular disorders |
Atropine | Muscarinic antagonist | Moderate | Bradycardia, organophosphate poisoning |
Scopolamine | Muscarinic antagonist | Low | Motion sickness |
Properties
CAS No. |
3425-97-6 |
---|---|
Molecular Formula |
C14H30I2N2O2 |
Molecular Weight |
512.21 g/mol |
IUPAC Name |
trimethyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C14H30N2O2.2HI/c1-12-8-7-9-13(16(12,5)6)14(17)18-11-10-15(2,3)4;;/h12-13H,7-11H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
UZOHFHFMSPULPR-UHFFFAOYSA-L |
SMILES |
CC1CCCC([N+]1(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
CC1CCCC([N+]1(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-] |
Synonyms |
1,1,6-trimethyl-2-(beta-trimethylammoniumethoxycarbonyl)piperidinium diiodide dimecolin |
Origin of Product |
United States |
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